molecular formula C10H12ClNO2 B13607677 Amino-indan-2-carboxylic acid hydrochloride

Amino-indan-2-carboxylic acid hydrochloride

Cat. No.: B13607677
M. Wt: 213.66 g/mol
InChI Key: RTEVSRBBMHEIMH-UHFFFAOYSA-N
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Description

1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl and a molecular weight of 213.66 g/mol . It is a hydrochloride salt form of 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride involves several steps. One common method includes the reaction of indene with a suitable amine under acidic conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the indene moiety can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEVSRBBMHEIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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